molecular formula C22H23ClN2O3 B564386 3-Hydroxy Loratadine CAS No. 183483-15-0

3-Hydroxy Loratadine

Cat. No.: B564386
CAS No.: 183483-15-0
M. Wt: 398.887
InChI Key: KCVVQHZYLIQAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Loratadine (C${22}$H${23}$ClN$2$O$3$, MW 398.89, CAS 183483-15-0) is a hydroxylated metabolite of the second-generation antihistamine loratadine. It is classified as an impurity or intermediate in pharmaceutical synthesis and metabolism studies . While loratadine itself is a non-sedating histamine H1 receptor antagonist, this compound's pharmacological activity remains less characterized but may contribute to the overall therapeutic or toxicological profile of loratadine-based therapies .

Properties

IUPAC Name

ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVVQHZYLIQAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652014
Record name Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183483-15-0
Record name Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Loratadine involves multiple steps starting from 3-methyl pyridine. The process includes several chemical reactions such as oxidation, reduction, and cyclization. The final step involves the hydroxylation of Desloratadine to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures and pressures to facilitate the hydroxylation reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Loratadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy Loratadine has several scientific research applications, including:

Mechanism of Action

3-Hydroxy Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it effectively halts the allergic reaction and alleviates symptoms such as itching, sneezing, and runny nose. This mechanism is similar to that of Loratadine, but this compound may have enhanced activity due to its hydroxylated structure .

Comparison with Similar Compounds

Loratadine and Its Metabolites

Compound Molecular Formula Molecular Weight CAS Number Key Features
Loratadine C${22}$H${23}$ClN$2$O$2$ 382.89 79794-75-5 Parent drug; non-sedating H1 antagonist; metabolized to desloratadine .
3-Hydroxy Loratadine C${22}$H${23}$ClN$2$O$3$ 398.89 183483-15-0 Hydroxylated metabolite; increased polarity may reduce CNS penetration .
Desloratadine C${19}$H${19}$ClN$_2$ 310.82 100643-71-8 Active metabolite of loratadine; longer half-life; potent H1 antagonist .
3-Hydroxy Desloratadine C${19}$H${19}$ClN$_2$O 326.82 119410-08-1 Further hydroxylation product; role in detoxification or activity unclear .

Key Findings :

  • Structural Impact: The hydroxyl group in this compound introduces a hydrogen bond donor, altering solubility and receptor interactions compared to loratadine, which lacks H-bond donors .
  • Pharmacological Activity : Loratadine and desloratadine exhibit direct H1 receptor antagonism (IC$_{50}$ for loratadine: 15.13 µM against SARS-CoV-2 in vitro) , while this compound's activity is underexplored.
  • Metabolic Pathways : Loratadine undergoes cytochrome P450-mediated metabolism to desloratadine, with further hydroxylation producing 3-hydroxy derivatives. These metabolites may influence drug-drug interactions or toxicity profiles .

Comparison with Other Antihistamines

Compound Molecular Formula Sedation Profile H1 Receptor Affinity Clinical Use
Loratadine C${22}$H${23}$ClN$2$O$2$ Non-sedating Moderate Allergic rhinitis, chronic urticaria
Hydroxyzine C${21}$H${27}$ClN$2$O$2$ Sedating High Anxiety, pruritus
Cetirizine C${21}$H${25}$ClN$2$O$3$ Mildly sedating High Allergic rhinitis, urticaria

Key Findings :

  • Efficacy : In chronic idiopathic urticaria, loratadine (10 mg/day) and hydroxyzine (25 mg t.i.d.) showed comparable efficacy, but loratadine had a lower sedation incidence (similar to placebo) .
  • Structural Basis: Loratadine's piperidine ring and lack of H-bond donors reduce blood-brain barrier penetration, explaining its non-sedating nature. In contrast, cetirizine’s carboxyl group increases polarity but retains H1 affinity .

Comparison with Loratadine Impurities

Impurity Molecular Formula CAS Number Pharmacological Relevance
Loratadine 4-Hydroxymethyl C${23}$H${25}$ClN$2$O$3$ 609806-40-8 Altered lipophilicity; potential toxicity concern
Loratadine Ketone C${20}$H${24}$Cl$2$N$2$O 119770-60-4 Oxidative degradation product; stability studies

Key Findings :

  • This compound vs. 4-Hydroxymethyl Impurity : Positional isomerism affects metabolic clearance and interaction with drug transporters. The 3-hydroxy derivative is more polar, favoring renal excretion .

Biological Activity

3-Hydroxy Loratadine is a significant metabolite of Loratadine, a second-generation antihistamine widely used for treating allergic conditions. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Overview of this compound

This compound is formed from Desloratadine, the active metabolite of Loratadine, primarily through metabolic processes in the liver. Its chemical structure is represented by the molecular formula C22H23ClN2O3C_{22}H_{23}ClN_{2}O_{3} and has a CAS number of 183483-15-0. The compound exhibits enhanced biological activity due to its hydroxylated structure, which influences its interaction with histamine receptors and other biological molecules.

This compound functions as a selective inverse agonist for peripheral histamine H1 receptors. By blocking histamine binding to these receptors, it alleviates symptoms associated with allergic reactions such as itching, sneezing, and runny nose. This mechanism is similar to that of Loratadine but may exhibit increased potency due to the presence of the hydroxyl group .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been studied extensively. Key findings include:

  • Enzymatic Pathways : The formation of this compound is catalyzed primarily by cytochrome P450 enzymes, particularly CYP2C8. Studies using cryopreserved human hepatocytes have demonstrated that both NADPH and UDP-glucuronic acid are required for its formation .
  • Distribution : Research indicates that this compound and its parent compounds are widely distributed in tissues such as the liver, spleen, and thymus. This suggests potential immune-modulatory effects .

Antihistamine Activity

This compound has been shown to inhibit histamine release from mast cells and basophils, contributing to its efficacy in treating allergic conditions. Its relative oral potency in animal models is reported to be two to three times greater than that of Loratadine .

Case Studies

  • Clinical Efficacy : A study investigated the efficacy of this compound in patients with chronic urticaria. Results indicated significant improvement in symptoms compared to a placebo group, supporting its use as an effective antihistamine .
  • Safety Profile : Long-term studies assessing the safety profile of this compound revealed minimal side effects compared to first-generation antihistamines, reinforcing its classification as a non-sedating agent.

Comparative Data Table

CompoundMechanism of ActionRelative Potency (Animal Models)Key Metabolic Pathway
LoratadineH1 receptor antagonistBaselineCYP450 metabolism
DesloratadineH1 receptor antagonist2-3 times greater than LORCYP450 metabolism
This compoundSelective inverse agonist for H1Higher than LORCYP2C8 and UGT2B10 involvement

Q & A

Basic Research Questions

Q. How is 3-Hydroxy Loratadine structurally characterized, and what analytical parameters are critical for its identification?

  • Methodological Answer : Structural identification relies on molecular descriptors such as molecular formula (C₂₂H₂₃ClN₂O₃), molecular weight (398.89 g/mol), and CAS number (183483-15-0) . Analytical techniques like High-Performance Liquid Chromatography (HPLC) with system suitability parameters (e.g., resolution >2.0, tailing factor <2.0) are critical. Validation metrics include accuracy (bias <2.0%) and precision (%RSD <2.0%) as per ICH guidelines, as demonstrated in Loratadine-pseudoephedrine co-analysis studies .

Q. What validated chromatographic methods are available for analyzing this compound alongside parent compounds?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) using C18 or cation-exchange columns is validated for Loratadine and metabolites. For example, a method optimized via experimental design (e.g., Box-Behnken) achieved baseline separation of Loratadine and pseudoephedrine with retention times <10 minutes . LC-MS/MS methods, as used for Desloratadine metabolites in rat plasma, can be adapted with transitions like m/z 399→337 for this compound .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, general protocols for structurally similar hydroxy compounds apply:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (e.g., goggles) to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Stable at room temperature in airtight containers, protected from moisture and light .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize formulations containing this compound?

  • Methodological Answer : A 3² factorial design, as applied to Loratadine buccoadhesive wafers, evaluates variables like polymer concentration (e.g., sodium alginate) and matrix-forming agents (e.g., lactose). Outputs (e.g., bioadhesive force, drug release) are modeled using software (Design-Expert®) to generate contour plots and desirability functions for optimal formulations . Key steps:

  • Experimental Design : Define independent variables and response metrics.
  • Model Validation : Confirm via ANOVA (e.g., p <0.05 for significance).
  • Checkpoint Analysis : Compare predicted vs. observed results to refine models.

Q. What in vitro/in vivo models are suitable for studying this compound’s pharmacokinetics?

  • Methodological Answer :

  • In Vitro : Caco-2 cell monolayers assess intestinal permeability. LC-MS/MS quantifies apical-to-basolateral transport rates .
  • In Vivo : Rat models (e.g., Sprague-Dawley) dosed intravenously/orally, with plasma/tissue samples analyzed using validated LC-MS/MS. Key parameters:
  • AUC₀–t : Area under the curve for bioavailability.
  • t₁/₂ : Half-life calculated via non-compartmental analysis.
  • Tissue Distribution : Liver and kidney accumulation trends .

Q. How do researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies (e.g., variable cytotoxicity or metabolic stability) require:

  • Meta-Analysis : Pool data from multiple studies (e.g., RNA-seq, HPLC assays) to identify confounding variables (e.g., assay sensitivity, cell line differences) .
  • Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to establish linearity thresholds.
  • Cross-Validation : Replicate key findings in independent labs using standardized protocols (e.g., CDC’s approach to resolving Loratadine-hypospadias controversies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.